
Phosphate dibasic-d2 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphate dibasic-d2 (sodium), also known as disodium hydrogen phosphate, is an inorganic compound with the chemical formula Na2HPO4. It is one of several sodium phosphates and is commonly used in various industrial, biological, and chemical applications. This compound is known for its buffering capacity and is often used in the preparation of phosphate buffers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphate dibasic-d2 (sodium) can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is as follows:
H3PO4+2NaOH→Na2HPO4+2H2O
Industrial Production Methods
Industrial production of phosphate dibasic-d2 (sodium) typically involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate, which precipitates calcium sulfate:
CaHPO4+NaHSO4→NaH2PO4+CaSO4
In the second step, the resulting solution of monosodium phosphate is partially neutralized with sodium hydroxide:
NaH2PO4+NaOH→Na2HPO4+H2O
Análisis De Reacciones Químicas
Types of Reactions
Phosphate dibasic-d2 (sodium) undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly involved in buffering and neutralization reactions.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by sodium atoms.
Common Reagents and Conditions
Common reagents used in reactions with phosphate dibasic-d2 (sodium) include acids (such as hydrochloric acid) and bases (such as sodium hydroxide). The reactions typically occur under aqueous conditions at room temperature.
Major Products Formed
The major products formed from reactions involving phosphate dibasic-d2 (sodium) include various sodium phosphates and water. For example, reacting with hydrochloric acid produces monosodium phosphate and sodium chloride:
Na2HPO4+HCl→NaH2PO4+NaCl
Aplicaciones Científicas De Investigación
Phosphate dibasic-d2 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Employed in the preparation of phosphate buffers for biological assays and experiments.
Medicine: Utilized in pharmaceutical formulations and as a laxative in medical treatments.
Industry: Applied in water treatment processes, food processing, and as a cleaning agent.
Mecanismo De Acción
Phosphate dibasic-d2 (sodium) exerts its effects primarily through its buffering capacity. It helps maintain a stable pH in solutions by neutralizing acids and bases. The compound dissociates in water to form sodium ions and hydrogen phosphate ions, which can react with hydrogen ions or hydroxide ions to stabilize the pH.
Comparación Con Compuestos Similares
Phosphate dibasic-d2 (sodium) is similar to other sodium phosphates, such as monosodium phosphate (NaH2PO4) and trisodium phosphate (Na3PO4). it is unique in its buffering capacity and is often preferred in applications requiring a neutral pH.
List of Similar Compounds
- Monosodium phosphate (NaH2PO4)
- Trisodium phosphate (Na3PO4)
- Dipotassium phosphate (K2HPO4)
- Diammonium phosphate ((NH4)2HPO4)
Phosphate dibasic-d2 (sodium) stands out due to its balanced pH and versatility in various applications.
Propiedades
Fórmula molecular |
HNa2O4P |
|---|---|
Peso molecular |
142.965 g/mol |
Nombre IUPAC |
disodium;deuterio phosphate |
InChI |
InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD |
Clave InChI |
BNIILDVGGAEEIG-DYCDLGHISA-L |
SMILES isomérico |
[2H]OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


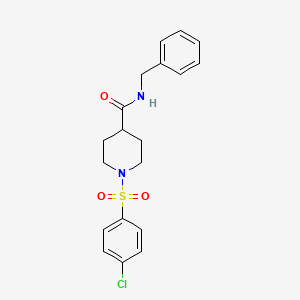
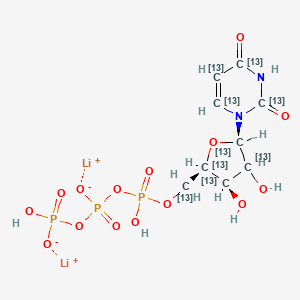

![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)
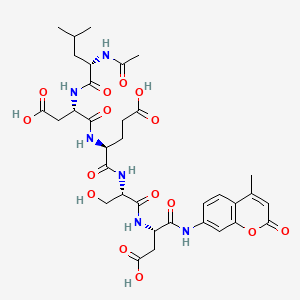


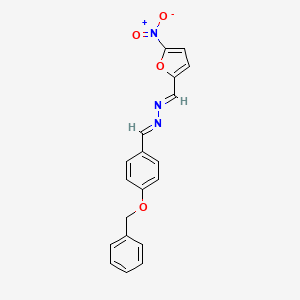
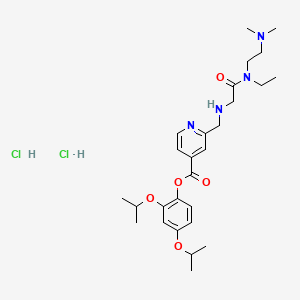
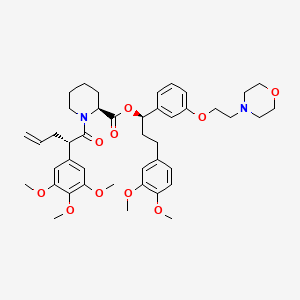
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388710.png)

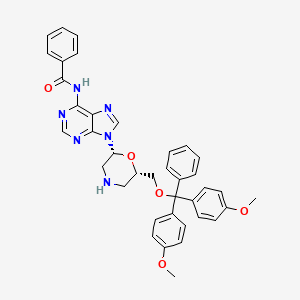
![5-[2-[[(4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12388713.png)
